Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate
Description
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS: 2436583-40-1) is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with chlorine at position 6, a methyl group at position 7, and an ethyl ester at position 2. Its molecular formula is C₁₀H₁₀ClN₃O₂, with a molecular weight of 239.66 g/mol . Predicted physicochemical properties include a boiling point of 396.5±52.0 °C, density of 1.401±0.06 g/cm³, and a pKa of 6.41±0.40, suggesting moderate solubility in organic solvents .
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)9-13-7-5(2)6(11)4-12-8(7)14-9/h4H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
HQHWOWBHGPXAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=NC=C(C(=C2N1)C)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the imidazo[4,5-b]pyridine core via cyclization reactions starting from appropriately substituted 2-aminopyridine derivatives and α-halo ketoesters or aldehydes. The ethyl ester functionality is introduced through the use of ethyl 2-haloacetate derivatives or ethyl chloroformate in the synthetic sequence.
Key Starting Materials and Reagents
- 6-Chloro-2,3-diaminopyridine or 2-amino-5-chloropyridine derivatives : These provide the pyridine core with the chloro substituent at the 6-position.
- Ethyl 2-chloroacetoacetate or ethyl 2-bromoacetate : Serve as alkylating agents that introduce the ethyl ester group at position 2.
- Aldehydes or ketones : For cyclization and ring closure steps.
- Bases and catalysts : Such as potassium carbonate (K₂CO₃), 1,8-diazabicycloundec-7-ene (DBU), and phase transfer catalysts to facilitate the reactions.
- Solvents : Ethanol, dimethylformamide (DMF), or other polar aprotic solvents.
Detailed Synthetic Routes
Cyclization via Condensation of 2-Aminopyridines with Ethyl 2-Haloacetates
A well-documented approach involves the condensation of 2-amino-5-chloropyridine derivatives with ethyl 2-chloroacetate or ethyl 2-bromoacetate under reflux conditions in ethanol or DMF. This reaction forms the imidazo[4,5-b]pyridine ring system with the ethyl ester at position 2.
- Reaction conditions : Reflux in ethanol at 80–100 °C for 12–24 hours.
- Catalysts : Potassium carbonate or DBU as base.
- Yields : Typically range from 50% to 85% depending on substituents and reaction optimization.
- Example : The condensation of 6-chloro-2-aminopyridine with ethyl 2-bromoacetate in ethanol under reflux yields this compound after purification.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has been employed to accelerate the condensation reactions, significantly reducing reaction times and sometimes improving yields.
- Procedure : Mixing 2-aminopyridine derivatives with ethyl 2-haloacetates in ethanol or solvent-free conditions, then irradiating with microwaves at 100–120 °C for 20–30 minutes.
- Advantages : Faster reaction rates, higher purity of products, and sometimes better yields compared to conventional heating.
- Yields : Comparable or improved yields (up to 70%) in shorter times.
- Example : MAOS was successfully applied to prepare various imidazo[4,5-b]pyridine-2-carboxylate esters, including chloro-substituted derivatives.
Alkylation and Substitution Reactions for Functionalization
Further functionalization at nitrogen atoms (N3 or N4) or aromatic positions can be achieved via alkylation or cross-coupling reactions.
- Alkylation : Using alkyl halides such as 1-(bromomethyl)-4-methylbenzene or ethyl 2-bromoacetate under phase transfer catalysis conditions to selectively alkylate nitrogen atoms on the imidazo[4,5-b]pyridine ring.
- Cross-coupling : Suzuki or Buchwald-Hartwig reactions enable substitution at the 7-position or other aromatic sites, often starting from bromo-substituted intermediates.
Data Tables Summarizing Key Preparation Parameters and Outcomes
| Methodology | Starting Materials | Reaction Conditions | Time (h) | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Conventional reflux condensation | 6-Chloro-2-aminopyridine + ethyl 2-bromoacetate | Ethanol, reflux 80–100 °C | 12–24 | 50–85 | Base: K₂CO₃ or DBU; purification by chromatography |
| Microwave-assisted synthesis | Same as above | Microwave irradiation, 120 °C | 0.3–0.5 | 60–70 | Faster reaction, sometimes solvent-free |
| Phase transfer catalysis alkylation | Imidazo[4,5-b]pyridine derivatives + alkyl halides | PTC, 60–100 °C | 8–24 | 65–80 | Selective N-alkylation at N3 or N4 positions |
| Cross-coupling (Suzuki, Buchwald-Hartwig) | Bromo-substituted imidazopyridine + boronic acids/amines | Pd or Cu catalysis, 80–100 °C | 12–24 | 60–85 | Enables aryl or amine substitution at position 7 |
Mechanistic and Research Insights
- The electron-withdrawing chloro substituent at position 6 directs electrophilic substitution and influences ring closure regioselectivity.
- The ester group at position 2 is introduced via nucleophilic substitution of the α-haloester on the amino group of the pyridine precursor, followed by cyclization.
- Microwave-assisted methods promote rapid heating and uniform energy distribution, enhancing reaction kinetics and product purity.
- Alkylation under phase transfer catalysis allows selective functionalization of the nitrogen atoms on the imidazo ring, which is critical for tailoring biological activity.
- Cross-coupling reactions provide versatile routes to diversify the aromatic substitution pattern, expanding the compound’s chemical space and potential applications.
Summary of Research Outcomes
- The synthesis of this compound is reliably achieved by condensation of 6-chloro-2-aminopyridine derivatives with ethyl 2-haloacetates under reflux or microwave conditions.
- Microwave-assisted synthesis offers significant time savings and comparable or improved yields relative to traditional methods.
- Subsequent alkylation and cross-coupling reactions enable structural diversification, which is crucial for medicinal chemistry applications.
- Spectroscopic techniques such as ^1H/^13C NMR, mass spectrometry, and X-ray crystallography are essential for confirming structure and purity.
- Reported yields vary between 50% and 85%, depending on reaction parameters and purification methods.
Chemical Reactions Analysis
N-Alkylation Reactions
The nitrogen atoms at positions 1 and 3 are nucleophilic sites prone to alkylation under phase transfer catalysis (PTC) conditions.
Key Features:
-
Reagents: Benzyl halides, ethyl bromoacetate, or 1-(bromomethyl)-4-methylbenzene.
-
Conditions: Solid-liquid PTC with tetrabutylammonium bromide (TBAB) in NaOH/CH₂Cl₂ at 60°C .
-
Regioselectivity: Dual alkylation occurs at N1 and N3 positions when using bulky alkylating agents (e.g., benzyl bromide), while ethyl bromoacetate favors mono-alkylation at N1 .
Example Reaction:
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at position 6 undergoes substitution with amines or oxygen nucleophiles.
Key Features:
-
Reagents: Primary/secondary amines, alkoxides.
-
Conditions: Pd/C catalysis in DMF at 80–100°C or microwave irradiation .
-
Outcome: Substituted derivatives retain the methyl group at position 7, enabling further functionalization.
Example Reaction:
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-couplings for biaryl synthesis.
Key Features:
-
Reagents: Arylboronic acids, Suzuki-Miyaura conditions.
-
Scope: Compatible with electron-rich and electron-deficient arylboronic acids.
Example Reaction:
Ester Hydrolysis and Derivatization
The ethyl ester at position 2 is hydrolyzed to carboxylic acid for further transformations.
Key Features:
-
Reagents: NaOH (aqueous), HCl (acid workup).
-
Applications: Carboxylic acid intermediates are used in amide couplings or decarboxylation.
Example Reaction:
Reduction and Oxidation
-
Reduction: The nitro group (if present in analogs) is reduced to amine using Zn/HCOONH₄ .
-
Oxidation: Methyl groups are oxidized to carboxylic acids under KMnO₄/H₂SO₄ conditions .
Cyclization Reactions
Intramolecular cyclization forms fused polyheterocycles, often via imine intermediates .
Example Pathway:
Comparative Reaction Data Table
Scientific Research Applications
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent and Core Structure Variations
The compound’s structural analogs differ in substituent positions, heterocyclic cores, and functional groups. Key examples include:
Key Observations :
- Substituent Effects : Chlorine and methyl groups at positions 6 and 7 enhance steric hindrance and lipophilicity compared to pyrrolo analogs (e.g., Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) .
- Synthetic Utility : Ethyl ester derivatives (e.g., Ethyl 6-iodo-imidazo[1,2-a]pyridine-2-carboxylate) are commonly used as intermediates for further functionalization, suggesting similar applications for the target compound .
Commercial Availability and Purity
The target compound is available in ≥95% purity from Shaoyuan Technology (Shanghai), while analogs like 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine are offered at 98% purity . This highlights its viability for high-precision research applications.
Biological Activity
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS No. 2436583-40-1) is a synthetic compound belonging to the imidazopyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10ClN3O2
- Molecular Weight : 239.66 g/mol
- CAS Number : 2436583-40-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazopyridine derivatives, including this compound. The compound has shown promising results in vitro against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | HCT116 (Colon Cancer) | TBD | |
| This compound | A549 (Lung Cancer) | TBD | |
| Compound 7f (related structure) | HCT116 | 6.76 | |
| Compound 7f (related structure) | A549 | 193.93 |
The biological activity of this compound is thought to involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to enhance apoptotic processes by regulating apoptotic proteins and inhibiting anti-apoptotic proteins.
- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.
- Inhibition of Key Kinases : Some imidazopyridine derivatives have been identified as potent inhibitors of kinases involved in cancer progression, such as FLT3 and Aurora kinases .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazopyridine derivatives:
- A study demonstrated that certain derivatives exhibited significant cytotoxic effects against HCT116 and A549 cell lines with IC50 values indicating strong anticancer activity. These findings suggest that structural modifications can enhance the efficacy of these compounds .
- Molecular docking studies have indicated that imidazopyridine compounds can effectively interact with proteins implicated in cancer pathways, suggesting a targeted therapeutic approach .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, similar imidazo[4,5-b]pyridine derivatives are prepared by reacting halogenated pyridinediamines with aldehydes or ketones under phase transfer catalysis (PTC) in solvents like DMF or ethanol. Key intermediates (e.g., 5-bromopyridine-2,3-diamine) are characterized using NMR, mass spectrometry, and HPLC to confirm purity (>95%) and structural integrity .
Q. How is the purity of the compound validated, and what analytical techniques are essential?
- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and corroborated by elemental analysis (C, H, N). High-resolution mass spectrometry (HRMS) and ¹³C/¹H NMR are critical for confirming molecular weight (e.g., 255.64 g/mol) and regiochemical substitution patterns (e.g., chloro and methyl groups at positions 6 and 7) .
Advanced Research Questions
Q. How can researchers optimize alkylation reactions for N-functionalization of the imidazo[4,5-b]pyridine core?
- Methodological Answer : Alkylation at N3 or N4 positions requires precise stoichiometry (1.2 equivalents of alkyl halides) and PTC conditions (e.g., tetrabutylammonium bromide). Solvent choice (ethanol or DMF) and temperature (80°C) significantly impact yields (10–49%). For example, ethyl 2-bromoacetate selectively targets N1 under reflux conditions, as confirmed by single-crystal XRD .
Q. What strategies address low solubility of imidazo[4,5-b]pyridine derivatives in biological assays?
- Methodological Answer : Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations enhance aqueous solubility. Structural modifications, such as introducing polar groups (e.g., hydroxyl or carboxylate), improve bioavailability without compromising activity. Pre-formulation studies using dynamic light scattering (DLS) help assess colloidal stability .
Q. How can contradictory bioactivity data (e.g., antioxidant vs. antiglycation IC₅₀ values) be resolved?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., BSA vs. ribose glycation models). Validate results using orthogonal assays (e.g., FRAP for antioxidants) and molecular docking to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity. For example, 6-chloro derivatives show stronger antiglycation activity (IC₅₀ = 240 μM) due to halogen-mediated electron withdrawal .
Q. What are the key considerations for scaling up imidazo[4,5-b]pyridine synthesis from milligram to gram quantities?
- Methodological Answer : Optimize exothermic reactions using flow chemistry to control temperature. Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether). Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress and minimize byproducts (e.g., nitro-reduction intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
